3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid
Description
3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative featuring a phenyl ring substituted with a bromine atom at position 3 and a hydroxyl group at position 4. This compound belongs to the class of α-keto acids, which are characterized by a ketone group adjacent to a carboxylic acid moiety.
α-Keto acids like this are often intermediates in organic synthesis and may exhibit biological activity, such as enzyme inhibition or roles in metabolic pathways. The bromine and hydroxyl substituents likely influence its electronic properties, solubility, and reactivity compared to non-halogenated analogs.
Properties
Molecular Formula |
C9H7BrO4 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
3-(3-bromo-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7BrO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChI Key |
AFYMMANWCZJBLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the bromination of 4-hydroxyphenylacetic acid followed by oxidation. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group on the phenyl ring can participate in hydrogen bonding and halogen bonding interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The keto group can also undergo nucleophilic addition reactions, further contributing to its reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
(a) 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (21b)
- Structure : Similar to the target compound but replaces the 4-hydroxyl group with a methoxy (-OCH₃) group.
- Data: Molecular formula C₁₀H₉BrO₅, molecular weight 289.08 g/mol. NMR analysis confirms the enol tautomer form ().
(b) 3-(4-Fluorophenyl)-2-oxopropanoic acid
- Structure : Substitutes bromine with fluorine at position 4 of the phenyl ring.
- Data: Molecular formula C₉H₇FO₃, SMILES C1=CC(=CC=C1CC(=O)C(=O)O)F.
Hydroxy/Methoxy-Substituted Analogs
(a) 3-(4-Hydroxy-3-methoxyphenyl)-2-oxopropanoic acid (Vanilpyruvic acid)
- Structure : Contains both hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 3, respectively.
- Data : Molecular formula C₁₀H₁₀O₅ , exact mass 210.05 g/mol. Classified as a phenylpyruvic acid derivative and a biomarker in metabolic pathways ().
- Biological Relevance : Precursor to vanillin and involved in lignin biosynthesis.
(b) 4-Hydroxyphenylpyruvic acid
Heterocyclic and Indole Derivatives
(a) 3-(1H-Indol-3-yl)-2-oxopropanoic acid (Indole-3-pyruvic acid)
- Structure : Replaces the bromophenyl group with an indole ring.
- Data: Molecular formula C₁₁H₉NO₃, CAS 392-12-1. Acts as a precursor to the plant hormone indole-3-acetic acid ().
- Biological Role : Critical in auxin biosynthesis and microbial metabolism.
(b) 3-(Cyclohex-2-en-1-yl)-2-oxopropanoic acid
- Structure : Features a cyclohexene ring instead of a phenyl group.
- Role: Intermediate in the biosynthesis of salinosporamide A, a proteasome inhibitor ().
Biological Activity
3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid, with the molecular formula and CAS number 390424-25-6, is an aromatic carboxylic acid distinguished by its bromine and hydroxyl substituents on the phenolic ring. This compound has garnered attention due to its potential biological activities, particularly in cancer research and antioxidant properties.
Chemical Structure and Properties
The compound features a complex structure that enhances its reactivity and biological activity. The presence of both a keto group and a carboxylic acid functional group allows for diverse chemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrO4 |
| Molecular Weight | 273.08 g/mol |
| CAS Number | 390424-25-6 |
| Functional Groups | Bromine, Hydroxyl, Keto |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit glycolysis in cancer cells, effectively reducing their energy supply. This mechanism is crucial as cancer cells often rely on glycolysis for energy production even in the presence of oxygen (a phenomenon known as the Warburg effect) .
A study demonstrated that the compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to modulate metabolic pathways makes it a candidate for further investigation as an anti-cancer agent.
Antioxidant Activity
The phenolic structure of this compound suggests potential antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies indicate that this compound may scavenge free radicals effectively, thus contributing to cellular protection .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Glycolytic Enzymes : The compound may inhibit key enzymes involved in glycolysis, leading to reduced ATP production in cancer cells.
- Antioxidant Mechanism : By donating electrons to free radicals, it may mitigate oxidative damage to cellular components.
Comparative Analysis with Related Compounds
The unique structural features of this compound set it apart from structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(3-Hydroxyphenyl)-2-oxopropanoic acid | C9H8O4 | Lacks bromine; simpler analog |
| 3-(3-Bromo-4-methylphenyl)-2-oxopropanoic acid | C10H9BrO3 | Contains a methyl group instead of a hydroxyl |
| 3-Bromopyruvic Acid | C3H3BrO3 | Smaller structure without the phenolic ring |
| 3-(4-Hydroxyphenyl)-2-oxopropanoic acid | C9H8O4 | Hydroxyl group at a different position |
Case Studies
- In Vitro Studies : A study involving human breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability compared to controls, indicating its potential as an effective therapeutic agent .
- Antioxidant Efficacy : In a model of oxidative stress induced by hydrogen peroxide, this compound demonstrated protective effects on cellular integrity, highlighting its role as a potential antioxidant .
Q & A
Q. What are the key synthetic routes for 3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and Friedel-Crafts acylation. For example:
Halogenation : Bromination of 4-hydroxyphenylpropanoic acid precursors using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to achieve regioselective substitution at the 3-position .
Acylation : Friedel-Crafts reaction introduces the ketone group, requiring anhydrous conditions with catalysts like AlCl₃ and solvents such as dichloromethane. Temperature control (0–5°C) minimizes side reactions like over-oxidation .
- Critical Parameters :
- Solvent polarity affects reaction rates (e.g., THF vs. DCM) .
- Catalyst stoichiometry impacts halogenation efficiency (e.g., excess FeBr₃ reduces debromination) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most effective?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., bromine’s deshielding effect on adjacent protons at δ 7.2–7.8 ppm) .
- IR : Confirms carboxylic acid (1700–1720 cm⁻¹) and ketone (1650–1680 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₇BrO₄: theoretical 257.95 g/mol) .
Q. What are the primary biological targets or activities associated with this compound?
- Methodological Answer :
- Enzyme Inhibition : The bromine and hydroxyl groups enhance binding to oxidoreductases (e.g., tyrosine hydroxylase) via halogen bonding and hydrogen bonding. Assays include:
- Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates .
- Docking Simulations : Predict binding modes using software like AutoDock .
- Anti-inflammatory Activity : In vitro models (e.g., LPS-induced cytokine release in macrophages) show dose-dependent suppression of TNF-α .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed to avoid para-substituted byproducts?
- Methodological Answer :
- Directing Groups : Use protective groups (e.g., acetyl for -OH) to steer bromination to the meta position .
- Microwave-Assisted Synthesis : Enhances regioselectivity by reducing reaction time (e.g., 10 min at 100°C vs. 24 hr conventional) .
- Statistical Optimization : Design of Experiments (DoE) identifies optimal Br₂:substrate ratios (e.g., 1.2:1 minimizes di-brominated products) .
Q. How do contradictory results in biological activity across studies arise, and how can they be resolved?
- Methodological Answer :
- Source of Contradictions :
- Solubility Variability : DMSO vs. aqueous buffers alter bioavailability. Use standardized solvents (e.g., ≤0.1% DMSO in cell assays) .
- Isomerization : The keto-enol tautomerism of the 2-oxo group affects reactivity. Characterize tautomeric ratios via ¹H NMR in D₂O .
- Resolution Strategies :
- Meta-Analysis : Pool data from multiple assays (e.g., kinase panels) to identify consensus targets .
- Stability Studies : Track compound degradation under assay conditions via HPLC .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states. For example, calculate activation energy for SNAr reactions at the bromine site .
- Hammett Constants : Predict substituent effects on reaction rates (σₘ for -Br = +0.37, σₚ for -OH = -0.92) .
- Solvent Modeling : COSMO-RS simulations assess solvation effects on nucleophile accessibility .
Q. How does the compound’s bioactivity compare to analogs with different halogen substitutions (e.g., Cl or F at the 3-position)?
- Methodological Answer :
- SAR Studies :
- Halogen Size : Bromine’s larger van der Waals radius increases steric hindrance but enhances hydrophobic interactions vs. fluorine .
- Electron Effects : -Br is electron-withdrawing, reducing electron density at the phenyl ring vs. -Cl .
- Assay Data :
| Analog | IC₅₀ (Tyrosine Hydroxylase) | LogP |
|---|---|---|
| 3-Bromo-4-hydroxyphenyl | 12.3 µM | 2.1 |
| 3-Chloro-4-hydroxyphenyl | 18.7 µM | 1.8 |
| 3-Fluoro-4-hydroxyphenyl | 25.4 µM | 1.5 |
| Data derived from enzyme inhibition assays . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
